molecular formula C13H17N3OS B380611 N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide CAS No. 385402-09-5

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide

Cat. No.: B380611
CAS No.: 385402-09-5
M. Wt: 263.36g/mol
InChI Key: VBGYHNXBLKXTPC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 4-morpholinecarbothiohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide typically involves the reaction of 4-methylbenzaldehyde with 4-morpholinecarbothiohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 4-methylbenzaldehyde and 4-morpholinecarbothiohydrazide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylbenzylidene)benzenesulfonohydrazide
  • 4-methylbenzylidene camphor
  • N’-(4-methylbenzylidene)-2-aminobenzohydrazide

Uniqueness

N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is unique due to its specific structural features, such as the presence of a morpholine ring and a thiohydrazide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff bases. Its ability to form stable metal complexes and exhibit significant antimicrobial properties sets it apart from similar compounds .

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYHNXBLKXTPC-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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